
3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Other methods include the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents, and the Madelung indole synthesis, which involves the cyclization of N-aryl amides .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
This compound’s unique structure and reactivity make it distinct from these similar compounds, offering unique applications and potential in various fields.
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h6-8H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLIXMLOBUMALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(CCC2NC1=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
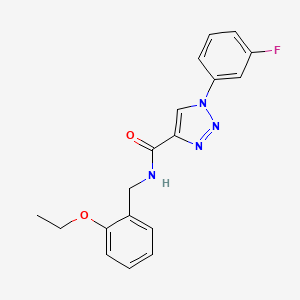
![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)
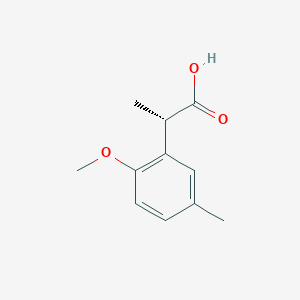
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)
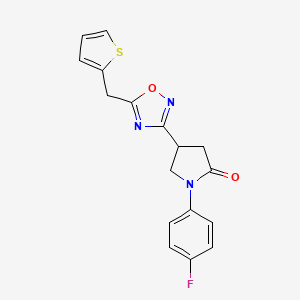
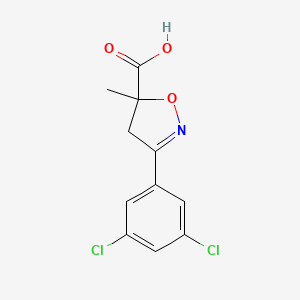
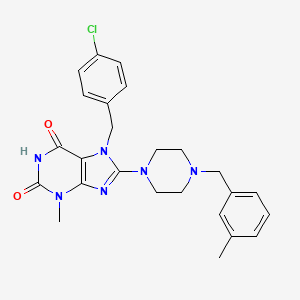
![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)
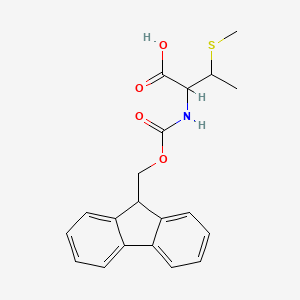
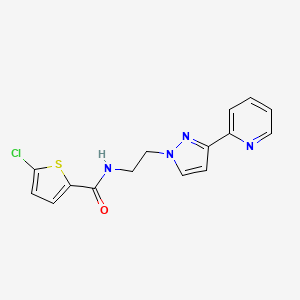
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)
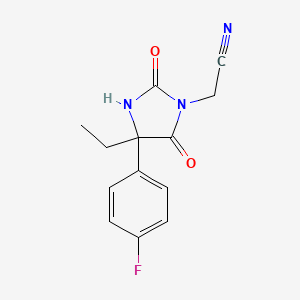
![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)
